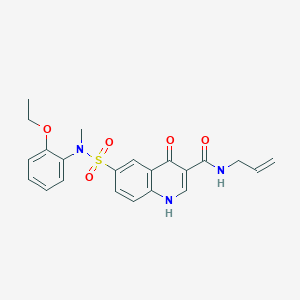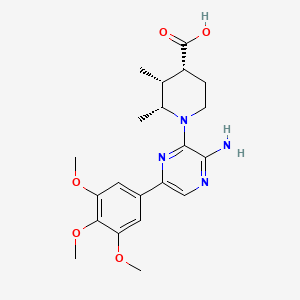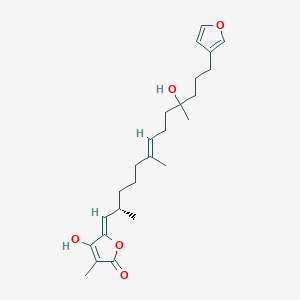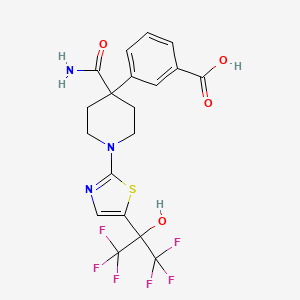
Sulfonamide-01
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfonamide-01 is a member of the sulfonamide class of compounds, which are characterized by the presence of a sulfonyl group (SO₂) connected to an amine group (NH₂). These compounds have been widely used in medicinal chemistry due to their broad-spectrum antibacterial properties. Sulfonamides were among the first antibiotics to be used systematically and have played a crucial role in the development of modern chemotherapy.
準備方法
Synthetic Routes and Reaction Conditions
Sulfonamide-01 can be synthesized through several methods. One common approach involves the reaction of sulfonyl chlorides with amines. For example, the reaction of a sulfonyl chloride (RSO₂Cl) with a primary or secondary amine (R’NH₂) in the presence of a base such as pyridine yields the corresponding sulfonamide (RSO₂NR’₂) and hydrochloric acid (HCl) as a byproduct .
Another method involves the oxidative conversion of thiol derivatives to sulfonyl chlorides using reagents like hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂), followed by reaction with amines to form sulfonamides .
Industrial Production Methods
In industrial settings, sulfonamides are typically produced using large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and high yields.
化学反応の分析
Types of Reactions
Sulfonamide-01 undergoes various chemical reactions, including:
Oxidation: Sulfonamides can be oxidized to form sulfonic acids.
Reduction: Reduction of sulfonamides can yield amines and other derivatives.
Substitution: Sulfonamides can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with sulfonamides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of sulfonamides typically yields sulfonic acids, while reduction can produce amines.
科学的研究の応用
Sulfonamide-01 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and other biological molecules.
Medicine: Employed as an antibacterial agent to treat infections.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial products.
作用機序
Sulfonamide-01 exerts its effects by inhibiting the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria. By competitively inhibiting this enzyme, this compound prevents the formation of dihydrofolate and tetrahydrofolate, which are essential for bacterial DNA synthesis and cell division . This results in the bacteriostatic effect, where bacterial growth is halted.
類似化合物との比較
Sulfonamide-01 can be compared with other sulfonamide compounds such as sulfamethoxazole, sulfadiazine, and sulfamethazine. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and spectrum of activity. For example:
Sulfamethoxazole: Often used in combination with trimethoprim for treating urinary tract infections.
Sulfadiazine: Commonly used in combination with pyrimethamine for treating toxoplasmosis.
Sulfamethazine: Primarily used in veterinary medicine to treat infections in livestock.
特性
分子式 |
C22H23N3O5S |
|---|---|
分子量 |
441.5 g/mol |
IUPAC名 |
6-[(2-ethoxyphenyl)-methylsulfamoyl]-4-oxo-N-prop-2-enyl-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H23N3O5S/c1-4-12-23-22(27)17-14-24-18-11-10-15(13-16(18)21(17)26)31(28,29)25(3)19-8-6-7-9-20(19)30-5-2/h4,6-11,13-14H,1,5,12H2,2-3H3,(H,23,27)(H,24,26) |
InChIキー |
IVIJZILSKWHMIO-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1N(C)S(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)NCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1,3-benzodioxol-5-ylmethyl-(4-methoxyphenyl)sulfonylamino]-N-hydroxy-3-thiophen-2-ylpropanamide](/img/structure/B10773131.png)
![[3-(Aminocarbonyl)furoxan-4-yl]methyl salicylate](/img/structure/B10773138.png)

![[(1R,2R,5E,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate](/img/structure/B10773149.png)
![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-amino-3-iodophenyl)butanoic acid](/img/structure/B10773153.png)

![(3R,5R)-7-[4-(4-fluorophenyl)-5-methyl-1-phenyl-2-propan-2-ylpyrrol-3-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B10773170.png)
![(3alpha,5beta,12alpha,17xi)-3-hydroxy-21-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]pregnan-12-yl (2S)-2-methylbutanoate](/img/structure/B10773171.png)

![2-[[1-[[3-(4-aminophenyl)-1-[(4-carbamimidoylphenyl)methylamino]-1-oxopropan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]acetic acid](/img/structure/B10773180.png)
![8-[(1R)-1,2-dihydroacenaphthylen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B10773183.png)
![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]pyridin-1-ium](/img/structure/B10773187.png)


